N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Coupling with Benzofuran: The final step involves coupling the furan and pyrrolidine moieties with the benzofuran carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,5-diones.
Reduction: The pyrrolidine ring can be reduced to form various saturated derivatives.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Furan-2,5-diones
Reduction: Saturated pyrrolidine derivatives
Substitution: Halogenated or nitro-substituted benzofuran derivatives
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: Its unique combination of functional groups makes it a useful probe for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The furan and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions, while the benzofuran moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-N-(pyrrolidin-1-ylmethyl)benzamide
- 3,5,6-trimethyl-2-(pyrrolidin-1-ylmethyl)benzofuran
Uniqueness
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N2O3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-14-11-17-16(3)21(27-20(17)12-15(14)2)22(25)23-13-18(19-7-6-10-26-19)24-8-4-5-9-24/h6-7,10-12,18H,4-5,8-9,13H2,1-3H3,(H,23,25) |
InChI Key |
ZEBKKIOLKCHHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CO3)N4CCCC4 |
Origin of Product |
United States |
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